molecular formula C8H12O B1237909 2,4-Octadienal CAS No. 5577-44-6

2,4-Octadienal

Cat. No. B1237909
CAS RN: 5577-44-6
M. Wt: 124.18 g/mol
InChI Key: DVVATNQISMINCX-YTXTXJHMSA-N
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Description

2,4-Octadienal, also known as (E,E)-2,4-Octadienal, is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.1803 . It is also known by other names such as trans,trans-Octa-2,4-dienal, 2,4-Octadien-1-al, (E,E)-2,4-Octadien-1-al, (2E,4E)-2,4-Octadienal, (E)-2, (E)-4-Octadienal, (E,E)-2,4-Octadienal, (E,E)-Octa-2,4-dienal, (2E,4E)-octa-2,4-dienal, and octa-2,4-dienal . It has a green type odor and flavor .


Molecular Structure Analysis

The molecular structure of 2,4-Octadienal is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2,4-Octadienal has a molecular formula of C8H12O, an average mass of 124.180 Da, and a monoisotopic mass of 124.088814 Da .

Scientific Research Applications

Marine Biology and Ecology

  • Reactive Oxygen Species and Nitric Oxide in Marine Diatoms : A study investigated the production of nitric oxide (NO) and reactive oxygen species (ROS) in marine diatoms when exposed to 2,4-Octadienal. The findings suggest that different diatoms perceive 2,4-Octadienal as intra-population infochemicals, impacting ecological traits and population dynamics in natural communities (Gallina et al., 2014).

Microbiology and Toxicology

  • Cytotoxicity Across Different Organisms : Another research focused on the cytotoxicity of marine diatom-derived aldehydes, including 2,4-Octadienal, against various organisms like bacteria, fungi, and crustaceans. The study revealed that 2,4-Octadienal exhibited a wide spectrum of physiological pathologies reflecting potent cell toxicity (Adolph et al., 2004).

Chemical Analysis and Synthesis

  • Identification in Pharmaceutical Formulations : In the pharmaceutical industry, 2,4-Octadienal was identified as a degradant in formulations containing sesame oil. The identification was accomplished using solid-phase microextraction and gas chromatography/mass spectrometry, highlighting its role in the oxidative degradation of unsaturated fatty acids in vegetable oils (Chen et al., 2007).

  • Use in Isotope Dilution Assays : Research on deuterated volatile lipid degradation products for use as internal standards in isotope dilution assays included 2,4-Octadienal. These standards are crucial for accurate quantification in various analytical chemistry applications (Lin et al., 1999).

  • Inhibitory Effects on Benthic Dinoflagellates : A study examined the effects of 2,4-Octadienal on the growth and morphology of the toxic benthic dinoflagellate Ostreopsis cf. ovata. The results showed a decrease in growth and abnormal forms at high concentrations, indicating its potential role in bloom-forming dynamics (Pichierri et al., 2016).

  • Autoxidation Products : Research on the autoxidation of 2,4-Octadienal identified various degradation products, providing insight into the chemical stability and reactivity of this compound (Matthews et al., 1971).

  • Degradation of Asparagine to Acrylamide : A study focused on the degradation of asparagine to acrylamide by carbonyl-amine reactions initiated by alkadienals, including 2,4-Decadienal. This research is crucial for understanding the pathways involved in the formation of acrylamide in food products (Hidalgo et al., 2009).

Safety And Hazards

According to the safety data sheet, 2,4-Octadienal is classified as a skin irritant (Category 2). It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2E,4E)-octa-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVATNQISMINCX-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885475
Record name (2E,4E)-2,4-Octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; fatty, green, sour aroma
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

67.00 °C. @ 0.40 mm Hg
Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; miscible in fats, soluble (in ethanol)
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.839
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Octadienal

CAS RN

30361-28-5, 5577-44-6, 38743-20-3
Record name E,E-2,4-Octadienal
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Record name 2,4-Octadienal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Octadienal, (2E,4E)-
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Record name Octadienal
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Record name 2,4-Octadienal, (2E,4E)-
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Record name (2E,4E)-2,4-Octadienal
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Record name (2E,4E)-octa-2,4-dienal
Source European Chemicals Agency (ECHA)
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Record name 2,4-Octadienal
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Record name 2,4-OCTADIENAL, (2E,4E)-
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Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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